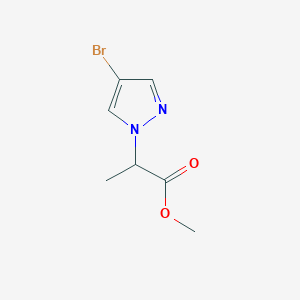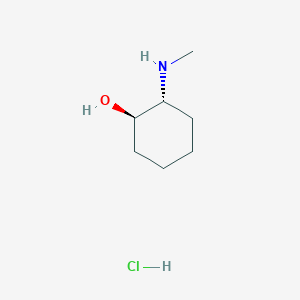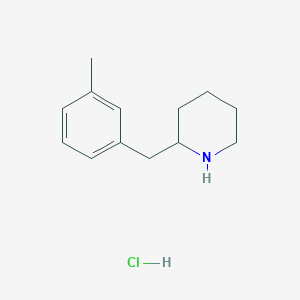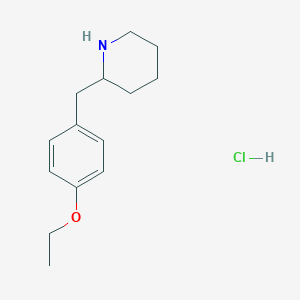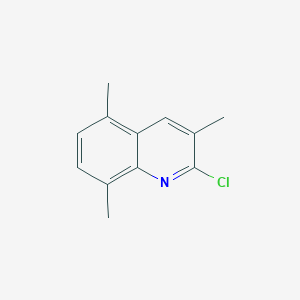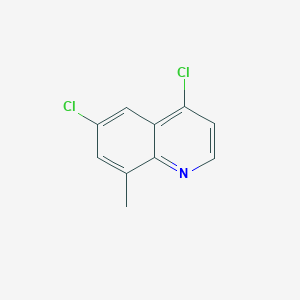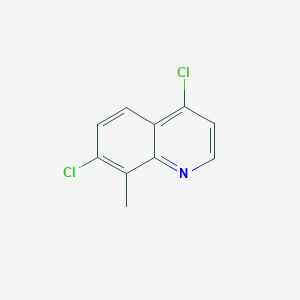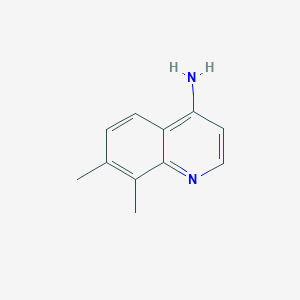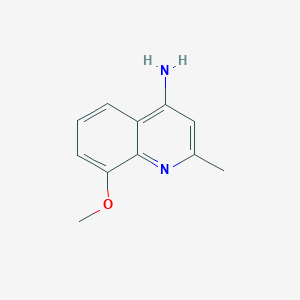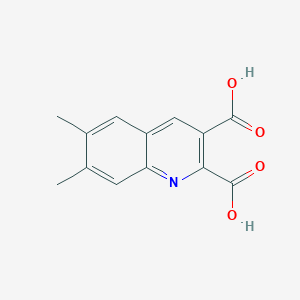![molecular formula C16H23NO B1369096 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde CAS No. 894213-72-0](/img/structure/B1369096.png)
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is an organic compound belonging to the class of aldehydes It is characterized by the presence of a benzaldehyde core substituted with dimethyl groups and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinylmethyl Intermediate: The synthesis begins with the preparation of the piperidinylmethyl intermediate. This is achieved by reacting 3-methylpiperidine with a suitable alkylating agent under controlled conditions.
Aldehyde Formation: The piperidinylmethyl intermediate is then subjected to a formylation reaction to introduce the aldehyde group. This can be done using reagents such as formic acid or formyl chloride.
Substitution Reactions: The final step involves the introduction of the dimethyl groups at the 2 and 5 positions of the benzaldehyde ring. This can be achieved through Friedel-Crafts alkylation using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts alkylation using methyl iodide and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The piperidinylmethyl group may enhance the compound’s binding affinity to certain receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the piperidinylmethyl group, resulting in different chemical and biological properties.
3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde: Lacks the dimethyl substitutions on the benzaldehyde ring.
Uniqueness
2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is unique due to the presence of both dimethyl groups and the piperidinylmethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKCGFGBVMXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589505 |
Source


|
| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894213-72-0 |
Source


|
| Record name | 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
